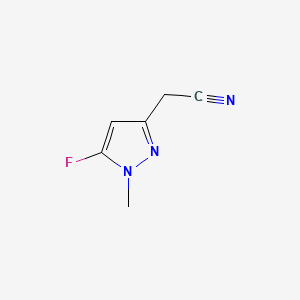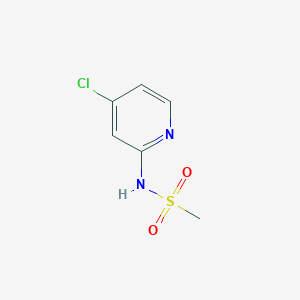
Methyl 2-(1-adamantanecarboxamido)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate is a compound that features a unique adamantane structure. Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Preparation Methods
The synthesis of Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . Industrial production methods often involve carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Major products formed from these reactions include 2-(2-nitrophenyl)acrylate .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, adamantane derivatives are used for their unique structural and biological properties . They are also utilized in catalyst development and nanomaterials due to their stimulus-responsive properties . Additionally, the compound’s unique structure makes it a valuable tool in the development of bioorthogonal reactions and photocatalytic C–H activation methods .
Mechanism of Action
The mechanism of action of Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate involves the activation of strong C–H bonds characteristic of caged hydrocarbons. This activation is achieved through H-atom abstracting species, which provide insights that can be applied to the C–H functionalization of other substrate classes . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to form stable carbocation or radical intermediates .
Comparison with Similar Compounds
Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate can be compared to other adamantane derivatives, such as 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane . These compounds share similar structural features but differ in their reactivity and stability. The unique stability and reactivity of Methyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethoxybenzoate make it particularly valuable in various applications, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H27NO5/c1-25-17-7-15(19(23)27-3)16(8-18(17)26-2)22-20(24)21-9-12-4-13(10-21)6-14(5-12)11-21/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,22,24) |
InChI Key |
MBDUSRGTYNVJHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide](/img/structure/B14918544.png)
![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)
![[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14918563.png)
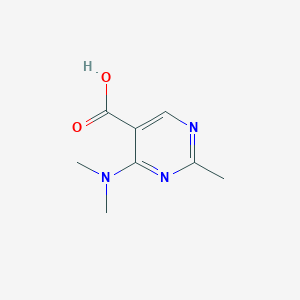
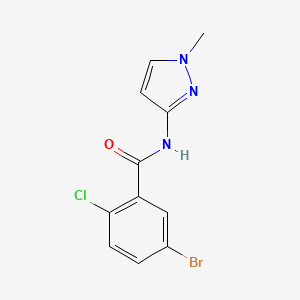
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B14918577.png)
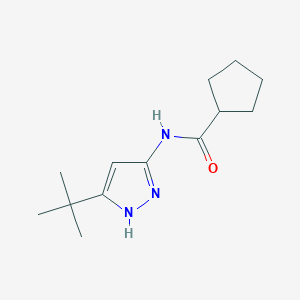
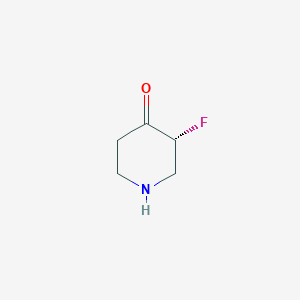
![3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide](/img/structure/B14918603.png)
![methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B14918613.png)

![5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14918634.png)
